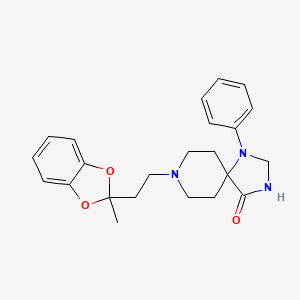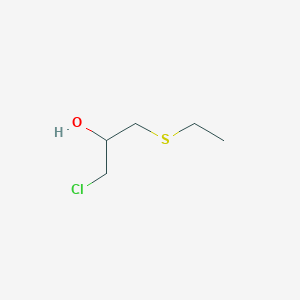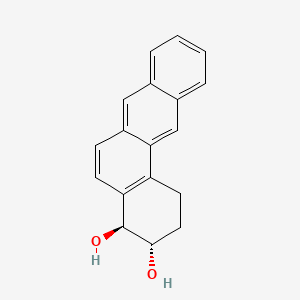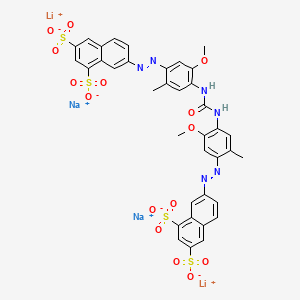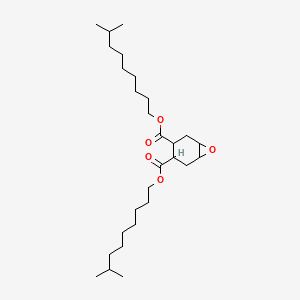
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is a chemical compound with the molecular formula C44H78O7. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various industrial applications due to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester typically involves the reaction of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid with isodecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学研究应用
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability.
作用机制
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester involves its interaction with molecular targets through its ester and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo(4.1.0)heptyl methyl ester
- 7-Oxabicyclo(4.1.0)heptan-2-one
Uniqueness
7-Oxabicyclo(4.1.0)heptane-3,4-dicarboxylic acid, diisodecyl ester is unique due to its specific ester groups and the presence of an oxirane ring. These structural features confer distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
26401-41-2 |
|---|---|
分子式 |
C28H50O5 |
分子量 |
466.7 g/mol |
IUPAC 名称 |
bis(8-methylnonyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C28H50O5/c1-21(2)15-11-7-5-9-13-17-31-27(29)23-19-25-26(33-25)20-24(23)28(30)32-18-14-10-6-8-12-16-22(3)4/h21-26H,5-20H2,1-4H3 |
InChI 键 |
QUCSUPGVEFBICW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



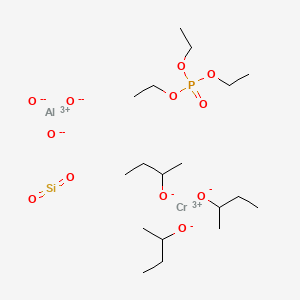
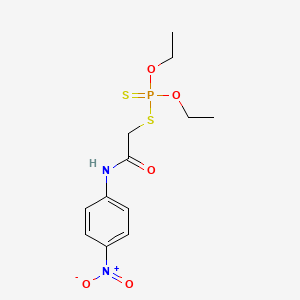
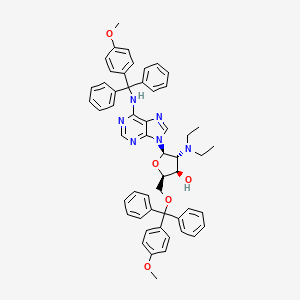
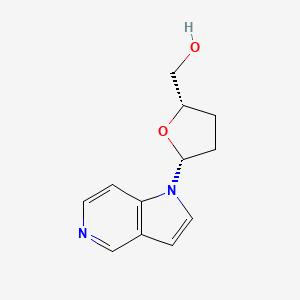
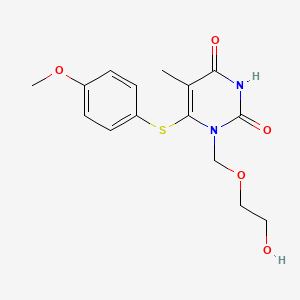

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
